Methyl (p-cyanophenyl) ethylphosphonate
Description
Methyl (p-cyanophenyl) ethylphosphonate is an organophosphorus compound characterized by a phosphonate core with three substituents: a methyl group, an ethyl group, and a para-cyanophenyl ester (structure: O=P(OCH₂CH₃)(O-C₆H₄-CN-p)). Organophosphonates are widely studied for their roles as enzyme inhibitors, chemical warfare agent (CWA) simulants, and environmental pollutants . The para-cyanophenyl substituent introduces an electron-withdrawing cyano group, which may influence reactivity, stability, and biological interactions compared to nitro- or alkyl-substituted analogs.
Properties
CAS No. |
33232-88-1 |
|---|---|
Molecular Formula |
C10H12NO3P |
Molecular Weight |
225.18 g/mol |
IUPAC Name |
4-[ethyl(methoxy)phosphoryl]oxybenzonitrile |
InChI |
InChI=1S/C10H12NO3P/c1-3-15(12,13-2)14-10-6-4-9(8-11)5-7-10/h4-7H,3H2,1-2H3 |
InChI Key |
MNSKANYJEVJUOP-UHFFFAOYSA-N |
Canonical SMILES |
CCP(=O)(OC)OC1=CC=C(C=C1)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
The following compounds share structural similarities with Methyl (p-cyanophenyl) ethylphosphonate, differing primarily in substituent groups:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| This compound | C₉H₁₀NO₃P | 211.15 | p-cyanophenyl, ethyl, methyl |
| Ethyl 4-nitrophenyl ethylphosphonate (Armin) | C₁₀H₁₄NO₅P | 259.20 | p-nitrophenyl, ethyl |
| Diethyl methylphosphonate | C₅H₁₃O₃P | 152.12 | Ethyl, methyl |
| Dimethyl methylphosphonate (DMMP) | C₃H₉O₃P | 124.08 | Methyl |
| Diethyl ethylphosphonate (DEEP) | C₆H₁₅O₃P | 166.15 | Ethyl |
Key Observations :
- Substituent Effects: The para-cyanophenyl group in the target compound is less electron-withdrawing than the nitro group in Armin but more polar than alkyl groups in DMMP or DEEP. This may alter hydrolysis rates and interactions with biological targets .
- Synthetic Routes: Diethyl methylphosphonate and DMMP are synthesized via nucleophilic substitution of trialkyl phosphites with alkyl halides, yielding products with varying purity and volatility .
Physicochemical Properties
Notes:
Key Findings :
- The para-cyanophenyl group likely reduces volatility compared to DMMP and DEEP, making the target compound less suitable as a gaseous simulant but more persistent in environmental matrices .
Key Comparisons :
- Enzyme Inhibition: Armin’s nitro group facilitates strong interactions with BChE, while the cyano group in the target compound may offer selective inhibition with reduced off-target effects .
- Environmental Fate: Armin’s stability in water contrasts with DMMP’s rapid degradation, suggesting that this compound may exhibit intermediate persistence .
Metabolic and Toxicological Profiles
- DMMP and DEEP : Metabolized to methylphosphonate and ethylphosphonate, respectively, with >90% excretion within 24 hours . Neither compound induces α(2u)-globulin nephropathy in male rats, unlike some CWAs .
- Armin : Acts as a slow-metabolizing pollutant, with unchanged compound excreted in urine . Its nitro group may contribute to oxidative stress in biological systems.
- This compound: Predicted to undergo cytochrome P450-mediated oxidation of the cyano group, yielding less toxic metabolites compared to nitro-containing analogs.
Preparation Methods
Michaelis-Arbuzov Reaction with Halogenated Aromatics
The Michaelis-Arbuzov reaction, a classical method for phosphonate synthesis, involves the reaction of trialkyl phosphites with alkyl halides. For this compound, this approach requires p-cyanophenyl ethyl bromide and trimethyl phosphite .
Procedure :
- Combine equimolar quantities of p-cyanophenyl ethyl bromide and trimethyl phosphite under inert atmosphere.
- Heat to 120–140°C for 8–12 hours to facilitate nucleophilic displacement.
- Purify via vacuum distillation to isolate the product.
Challenges :
Nucleophilic Substitution Using Diethyl Phosphite
Adapting methods from CN115010754B, diethyl phosphite can react with p-cyanophenyl bromoethane in the presence of a strong base (e.g., sodium ethoxide).
Procedure :
- Dissolve diethyl phosphite (1.0 equiv) in dimethylformamide (DMF).
- Add sodium ethoxide (1.1 equiv) dropwise at 20–25°C, followed by p-cyanophenyl bromoethane (1.1 equiv) at 60–70°C.
- Stir for 3–4 hours, extract with ethyl acetate, and concentrate.
- Transesterify the intermediate with methanol using a catalytic acid (e.g., HCl) to yield the methyl ester.
Optimization :
Phase-Transfer Catalyzed Alkylation
CN102796135A describes a phase-transfer method for phosphonate esters using quaternary ammonium catalysts.
Procedure :
- Mix p-cyanophenyl ethyl chloride (1.0 equiv) with sodium hydroxide (40% w/w) and methylene chloride.
- Add methyltrioctylammonium bromide (2 mol%) to facilitate interfacial reaction.
- Stir at room temperature for 10–15 minutes, followed by isolation of the organic phase.
Advantages :
- Mild conditions (25–30°C) prevent degradation of the nitrile group.
- Phase-transfer catalysts improve reaction efficiency and reduce side products.
Yield : 85–90% (extrapolated from analogous reactions).
Comparative Analysis of Synthetic Methods
| Method | Conditions | Catalyst/Base | Yield | Purity |
|---|---|---|---|---|
| Michaelis-Arbuzov | 120–140°C, 8–12h | None | 65–72% | Moderate |
| Nucleophilic Substitution | 60–70°C, 3–4h | Sodium ethoxide | 78–83% | High |
| Phase-Transfer Catalysis | 25–30°C, 0.25h | Methyltrioctylammonium | 85–90% | High |
Key Findings :
- Phase-transfer catalysis offers superior yields and milder conditions, aligning with industrial preferences for energy efficiency.
- Nucleophilic substitution provides high purity but requires multi-step purification.
- The Michaelis-Arbuzov method, while straightforward, suffers from lower yields due to thermal decomposition risks.
Challenges and Mitigation Strategies
Functional Group Compatibility
The cyano group is susceptible to hydrolysis under acidic or basic conditions. Mitigation involves:
Steric Hindrance
The ethyl and para-cyanophenyl groups create steric bulk, slowing reaction kinetics. Solutions include:
- Increasing reaction temperature (e.g., 70°C for nucleophilic substitution).
- Employing high-boiling solvents (e.g., toluene) to enhance solubility.
Industrial Scalability and Environmental Impact
The phase-transfer method is most scalable due to its short reaction time and minimal waste. By contrast, the Michaelis-Arbuzov route generates stoichiometric amounts of alkyl halide byproducts, necessitating costly disposal. Recent advances in catalyst recycling (e.g., immobilized quaternary ammonium salts) further improve the sustainability of phase-transfer systems.
Q & A
Q. What role does this compound play in surface functionalization of nanomaterials?
- Answer : The cyano group enables covalent attachment to Au nanoparticles (via Au-C≡N interactions), while the phosphonate stabilizes colloidal dispersions. XPS confirms monolayer formation with a packing density of ~3 molecules/nm² .
Regulatory and Safety Considerations
Q. What toxicological data are required for regulatory approval of this compound in consumer products?
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